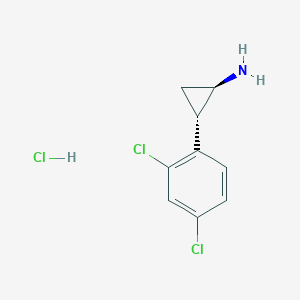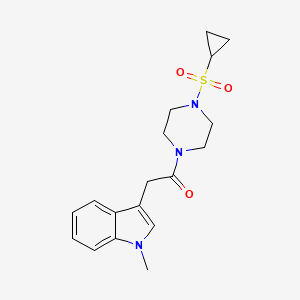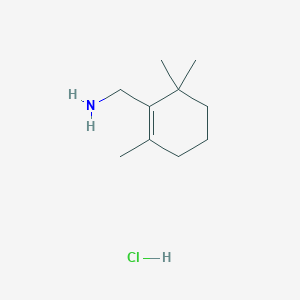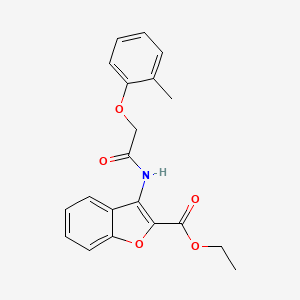![molecular formula C15H14Cl2N2O4S B2977519 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-25-1](/img/structure/B2977519.png)
4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate molecular arrangement makes it a subject of interest for researchers aiming to explore its properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of 3,4-dichloroaniline as a precursor. The compound is then subjected to a series of reactions, including carbonylation and sulfamation, to achieve the desired molecular structure. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in ensuring the efficiency and yield of the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced chemical reactors and automated systems are employed to maintain precise control over reaction parameters. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 4-[(3,4-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to achieve oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or amines under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each exhibiting distinct chemical and physical properties. These derivatives can be further utilized in different applications based on their characteristics.
科学的研究の応用
Chemistry: In the field of chemistry, 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological molecules can provide insights into the mechanisms of biological processes.
Medicine: In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with specific molecular targets can lead to the development of new drugs or treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and durability.
作用機序
The mechanism by which 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3,4-Dichloroaniline: A precursor in the synthesis of 4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, this compound shares similar structural features but lacks the carbonyl and sulfamate groups.
N,N-Dimethylsulfamate derivatives: Compounds containing the N,N-dimethylsulfamate group exhibit similar properties but differ in their aromatic and aniline components.
Uniqueness: this compound stands out due to its combination of dichloroaniline and N,N-dimethylsulfamate groups, which contribute to its unique chemical and physical properties
特性
IUPAC Name |
[4-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-12-6-3-10(4-7-12)15(20)18-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEDYRXGDLSWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide](/img/structure/B2977437.png)


![2-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2977444.png)

![2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B2977447.png)




![1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2977454.png)



